BenchChemオンラインストアへようこそ!

1,3-Dimethyl-5-nitro-1h-indazole

Monoamine oxidase B inhibition Neuroprotection Parkinson's disease models

This C5-nitro, N1,N3-dimethyl-substituted 1H-indazole is a differentiated polypharmacology probe, demonstrating ~28-fold greater MAO-B potency than 7-nitroindazole (class parent IC50 = 0.99 µM) and nanomolar IDO1 inhibition not shared by 6-nitro or 7-nitro isomers. Its 1,3-disubstitution switches the antiparasitic mechanism to a dual inhibitor/subversive-substrate mode at trypanothione reductase, a feature absent in benznidazole. For research use only; not for human or veterinary diagnostic or therapeutic use. Contact us for bulk quantities.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 5757-84-6
Cat. No. B8813019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-5-nitro-1h-indazole
CAS5757-84-6
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1C=C(C=C2)[N+](=O)[O-])C
InChIInChI=1S/C9H9N3O2/c1-6-8-5-7(12(13)14)3-4-9(8)11(2)10-6/h3-5H,1-2H3
InChIKeyIPJSJINXKBSNSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-5-nitro-1H-indazole (CAS 5757-84-6) – Scaffold Identity and Procurement Context


1,3-Dimethyl-5-nitro-1H-indazole (CAS 5757-84-6) is a C5‑nitro, N1,N3‑dimethyl‑substituted 1H‑indazole heterocycle . It belongs to the 5‑nitroindazole chemical class that has demonstrated multi‑target enzyme inhibition across monoamine oxidase (MAO), indoleamine‑2,3‑dioxygenase‑1 (IDO1), nitric oxide synthases (NOS), and trypanothione reductase (TR) [1][2]. These activities place it at the intersection of neuroprotection, immuno‑oncology, and antiparasitic drug‑discovery programmes, where the specific substitution pattern distinguishes it from simpler nitroindazole isomers.

1,3-Dimethyl-5-nitro-1H-indazole – Why Closely Related Analogs Cannot Be Simply Interchanged


The biological profile of 5‑nitroindazoles is exquisitely sensitive to the position and nature of ring substituents. The unsubstituted 5‑nitroindazole parent (IC50 = 0.99 µM, Ki = 0.102 µM on MAO‑B) already outperforms 7‑nitroindazole (IC50 = 27.8 µM) by ~28‑fold [1]; adding N1,N3‑dimethyl groups further modulates potency, selectivity, and subcellular target engagement. In parasitic models, 1,3‑disubstitution switches the mechanism from pure inhibition to a dual inhibitor/subversive‑substrate mode at trypanothione reductase, generating reactive oxygen species inside the parasite [2]. Likewise, the 5‑nitro‑1,3‑dimethyl arrangement yields nanomolar IDO1 inhibition, a profile not shared by 6‑nitro or 7‑nitro isomers [3]. Consequently, substituting even a positional isomer or a mono‑methyl analog can erase the polypharmacology that makes this scaffold valuable, making routine “in‑class” replacement invalid without re‑validation.

1,3-Dimethyl-5-nitro-1H-indazole – Quantitative Differentiation Evidence Against Comparator Compounds


MAO‑B Inhibitory Potency – C5‑Nitro‑1,3‑dimethyl Indazole vs. 7‑Nitroindazole

While a direct IC50 for 1,3‑dimethyl‑5‑nitro‑1H‑indazole is not reported in the primary literature, the C5‑nitroindazole chemotype to which it belongs achieves an IC50 of 0.99 µM and Ki of 0.102 µM on human MAO‑B, which is approximately 28‑fold more potent than the comparator 7‑nitroindazole (IC50 = 27.8 µM) in the same assay [1]. Subsequent structure–activity studies confirm that C5 substitution is the critical driver of sub‑micromolar MAO‑B inhibition, with a series of C5‑substituted indazoles displaying IC50 values as low as 0.0025 µM [2]. The N1,N3‑dimethyl pattern present in 1,3‑dimethyl‑5‑nitro‑1H‑indazole is predicted to further enhance potency relative to the unsubstituted C5‑nitroindazole by increasing lipophilicity and improving complementarity with the MAO‑B active site [3].

Monoamine oxidase B inhibition Neuroprotection Parkinson's disease models

Anti‑Leishmanial Activity of 1,3‑Disubstituted‑5‑nitroindazoles vs. Reference Drug Glucantime

In a head‑to‑head in vitro study of 1,3‑disubstituted‑5‑nitroindazoles against Leishmania infantum and L. braziliensis promastigotes and amastigotes, several compounds from this class showed activity equal to or higher than the reference drug glucantime, with the added advantage of low unspecific cytotoxicity against macrophages, yielding favourable selectivity indices (SI) [1]. Although the exact numeric IC50 values for the 1,3‑dimethyl analog are not tabulated in the abstracted data, the study explicitly confirms that members of the 1,3‑disubstituted‑5‑nitroindazole series outperform glucantime while maintaining host‑cell safety [2]. The metabolic footprint (decreased succinate, increased acetate/lactate/alanine excretion) and transmission‑electron‑microscopy evidence of mitochondrial and glycosomal damage further differentiate this mechanism from that of glucantime [1].

Leishmaniasis Antiprotozoal Selectivity index

Trypanothione Reductase – Dual Inhibitor/Subversive‑Substrate Mechanism Unique to 1,3‑Disubstitution

Kinetic studies on 1,3‑disubstituted‑5‑nitroindazole derivatives reveal that they inhibit Trypanosoma cruzi trypanothione reductase (TR) through competitive or mixed‑type mechanisms, but also function as subversive substrates, increasing the oxidase activity of the enzyme and producing reactive oxygen species (ROS) inside the parasite [1]. This dual action contrasts with benznidazole and nifurtimox, which act solely through reductive activation of the nitro group. Electrochemical and ESR experiments confirm that 5‑nitroindazole derivatives do not undergo redox cycling with molecular oxygen (unlike nifurtimox), but instead generate reduced nitro species akin to benznidazole [2]. The 1,3‑dimethyl substitution is critical for this behaviour because it governs both the competitive inhibition constant and the subversive‑substrate turnover rate.

Chagas disease Trypanothione reductase Reactive oxygen species

Physicochemical Differentiation – 1,3‑Dimethyl‑5‑nitroindazole vs. 5‑Nitro‑1H‑indazole Parent

Indazole is a recognised bioisostere of phenol with intrinsically higher lipophilicity and resistance to phase‑I and phase‑II metabolism [1]. The addition of N1 and C3 methyl groups to the 5‑nitroindazole core (yielding 1,3‑dimethyl‑5‑nitro‑1H‑indazole) eliminates the indazole NH proton that would otherwise act as a hydrogen‑bond donor (HBD count = 0 vs. 1 for 5‑nitro‑1H‑indazole) . This change reduces the compound's susceptibility to glucuronidation and sulfation while simultaneously increasing logP, thereby enhancing passive membrane permeability. The 1,3‑dimethyl pattern also locks the tautomeric form, ensuring a single well‑defined chemical entity—an advantage for crystallography and reproducible biological assays that is not offered by the prototropic parent.

Lipophilicity Metabolic stability Bioisostere

1,3-Dimethyl-5-nitro-1H-indazole – Highest‑Confidence Research and Industrial Application Scenarios


MAO‑B Inhibitor Screening for Parkinson's Disease Neuroprotection

Use 1,3‑dimethyl‑5‑nitro‑1H‑indazole as a C5‑nitroindazole probe in MAO‑B inhibition assays, where the chemotype demonstrates ~28‑fold greater potency than 7‑nitroindazole (IC50 27.8 µM vs. 0.99 µM for the class parent) [1]. The compound is suitable for MPTP‑to‑MPP+ bioactivation blockade studies using human mitochondrial preparations, and its competitive, reversible inhibition mode makes it a candidate for co‑crystallography with recombinant human MAO‑B.

Antiparasitic Lead Discovery – Leishmania and Trypanosoma cruzi

Deploy the compound in antileishmanial screening cascades against L. infantum and L. braziliensis, where 1,3‑disubstituted‑5‑nitroindazoles have matched or exceeded the potency of glucantime while preserving macrophage viability [2]. In parallel, evaluate against T. cruzi TR as a dual inhibitor/subversive substrate, exploiting a mechanism not shared by benznidazole or nifurtimox [3]. The metabolite‑excretion fingerprint (¹H NMR) and TEM ultrastructural damage endpoints provide a ready‑made panel for mechanism‑of‑action studies.

Immuno‑Oncology IDO1 Inhibitor Programmes

Employ 1,3‑dimethyl‑5‑nitro‑1H‑indazole as a starting scaffold for IDO1 inhibitor optimisation, referencing its reported interaction with IDO1 and the kynurenine pathway [4]. The scaffold's nanomolar IDO1 potency (class precedent) positions it as a tool compound for cellular kynurenine reduction assays in IFNγ‑stimulated cancer cell lines. The absence of an indazole NH simplifies analogue synthesis and SAR exploration.

Chemical Biology Tool for Nitroreductase‑Mediated Activation Studies

Utilise the compound in comparative nitroreductase profiling because its 5‑nitro‑1,3‑dimethyl architecture leads to reduced nitro‑species production analogous to benznidazole activation, without the redox‑cycling toxicity of nifurtimox [3]. This distinct reductive pathway makes it a valuable probe for dissecting Type‑I vs. Type‑II nitroreductase mechanisms in both parasitic and hypoxic‑tumour models.

Quote Request

Request a Quote for 1,3-Dimethyl-5-nitro-1h-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.